molecular formula C24H19ClO5 B2889658 7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one CAS No. 848203-69-0

7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one

Cat. No.: B2889658
CAS No.: 848203-69-0
M. Wt: 422.86
InChI Key: SRCMZYDXIXXOEW-UHFFFAOYSA-N
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Description

7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered interest due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzyl alcohol and 3,4-dimethoxybenzaldehyde.

    Formation of Intermediate: The first step involves the reaction of 3-chlorobenzyl alcohol with a suitable base (e.g., sodium hydride) to form the corresponding alkoxide. This intermediate is then reacted with 3,4-dimethoxybenzaldehyde in the presence of a catalyst (e.g., piperidine) to form the intermediate chalcone.

    Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst (e.g., hydrochloric acid) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.

Mechanism of Action

The mechanism of action of 7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one: Similar structure but lacks the chlorobenzyl group.

    7-((3-methylbenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one: Similar structure with a methyl group instead of a chlorine atom.

Uniqueness

7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is unique due to the presence of the chlorobenzyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and ability to interact with biological membranes, potentially increasing its efficacy in various applications.

Properties

IUPAC Name

7-[(3-chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClO5/c1-27-21-9-6-16(11-23(21)28-2)20-14-30-22-12-18(7-8-19(22)24(20)26)29-13-15-4-3-5-17(25)10-15/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCMZYDXIXXOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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